molecular formula C20H26ClN5O4 B2887671 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1105244-19-6

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2887671
M. Wt: 435.91
InChI Key: RAQMPEOYWSSOJP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of purine derivatives has led to the development of novel heterocycles with potential biological activities. For instance, the study by Ueda et al. (1987) on purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines explored the synthesis of these compounds and evaluated their antitumor activity and vascular relaxing effects, indicating a methodological approach to creating structurally complex purine derivatives with specific biological functions (Ueda et al., 1987). Additionally, the creation of 8-aminoalkyl derivatives of purine-2,6-dione by Chłoń-Rzepa et al. (2013) exemplifies the chemical diversification of purine derivatives for the identification of potent ligands, showcasing how structural modifications can influence receptor affinity and pharmacological evaluation (Chłoń-Rzepa et al., 2013).

Biological Activities and Potential Therapeutic Applications

The exploration of purine derivatives extends into investigating their biological activities and potential therapeutic applications. The work by Chłoń-Rzepa et al. (2004) on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones demonstrates the antiarrhythmic and hypotensive activities of these compounds, highlighting their potential as cardiovascular therapeutic agents (Chłoń-Rzepa et al., 2004). Similarly, the investigation into xanthene derivatives as antiasthmatic agents by Bhatia et al. (2016) points to the significance of purine-based compounds in developing treatments for respiratory conditions, where the vasodilatory activity of xanthene derivatives is leveraged to inhibit phosphodiesterase 3, suggesting a route to potent anti-asthmatic compounds (Bhatia et al., 2016).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-8-(diethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5O4/c1-5-25(6-2)19-22-17-16(18(28)24(4)20(29)23(17)3)26(19)11-13(27)12-30-15-10-8-7-9-14(15)21/h7-10,13,27H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQMPEOYWSSOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CC(COC3=CC=CC=C3Cl)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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